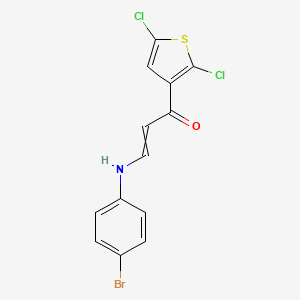![molecular formula C10H12N2O B1308529 N-[1-Diméthylaminométhylidène]benzamide CAS No. 41876-75-9](/img/structure/B1308529.png)
N-[1-Diméthylaminométhylidène]benzamide
Vue d'ensemble
Description
N-[1-Dimethylaminomethylidene]benzamide is an organic compound with the molecular formula C10H12N2O. It is a derivative of benzamide, where the amide nitrogen is substituted with a dimethylaminomethylidene group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
N-[1-Dimethylaminomethylidene]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
Target of Action
N-[1-Dimethylaminomethylidene]benzamide, also known as N-[(1E)-(Dimethylamino)methylene]benzamide, is a chemical compound that has been identified to target the lipid-transfer protein Sec14 . Sec14 is a critical protein in fungal cells, playing a significant role in lipid metabolism and transport .
Mode of Action
This selective inhibition is achieved through the compound’s interaction with its target, leading to changes in the normal functioning of the fungal cells .
Biochemical Pathways
The compound’s action affects the lipid metabolism pathway in fungal cells. By inhibiting the Sec14 lipid-transfer proteins, it disrupts the normal lipid transport and metabolism processes, leading to downstream effects that can include impaired cell function and growth .
Analyse Biochimique
Biochemical Properties
N-[1-Dimethylaminomethylidene]benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity. The inhibition of these enzymes can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission. Additionally, N-[1-Dimethylaminomethylidene]benzamide interacts with proteins involved in the NF-kB signaling pathway, inhibiting the activation of NF-kB and subsequently reducing the expression of pro-inflammatory genes .
Cellular Effects
N-[1-Dimethylaminomethylidene]benzamide exerts various effects on different cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by this compound can enhance cholinergic signaling, potentially improving cognitive function. In immune cells, the inhibition of NF-kB activation by N-[1-Dimethylaminomethylidene]benzamide can reduce the production of inflammatory cytokines, thereby modulating immune responses. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation .
Molecular Mechanism
The molecular mechanism of action of N-[1-Dimethylaminomethylidene]benzamide involves its binding interactions with specific biomolecules. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the hydrolysis of acetylcholine. Additionally, N-[1-Dimethylaminomethylidene]benzamide inhibits the degradation of IκB, an inhibitor of NF-kB, thereby preventing the translocation of NF-kB to the nucleus and reducing the transcription of pro-inflammatory genes. These interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[1-Dimethylaminomethylidene]benzamide can be synthesized through the direct condensation of benzoic acid and dimethylamine in the presence of a dehydrating agent. One common method involves the use of thionyl chloride (SOCl2) as the dehydrating agent, which facilitates the formation of the amide bond under mild conditions . The reaction typically proceeds as follows:
- Benzoic acid is reacted with thionyl chloride to form benzoyl chloride.
- Benzoyl chloride is then reacted with dimethylamine to yield N-[1-Dimethylaminomethylidene]benzamide.
Industrial Production Methods
In industrial settings, the production of N-[1-Dimethylaminomethylidene]benzamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also be employed to improve reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-Dimethylaminomethylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, primary and secondary amines, and various substituted benzamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, benzamide, is a simpler structure without the dimethylaminomethylidene substitution.
N-Substituted Benzamides: Compounds like N-methylbenzamide and N-ethylbenzamide share structural similarities but differ in their substituent groups.
Uniqueness
N-[1-Dimethylaminomethylidene]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NF-kB activation and induce apoptosis sets it apart from other benzamide derivatives, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-(dimethylaminomethylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWUEAZDXGFDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401802 | |
| Record name | N-[(E)-(Dimethylamino)methylidene]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41876-75-9 | |
| Record name | N-[(E)-(Dimethylamino)methylidene]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10401802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-Dimethylaminomethylidene]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)
![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)





